Ethyl 4-(cyclohexylamino)-6-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-(cyclohexylamino)-6-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclisation of Amino-Acid Derivatives : The Dieckmann cyclisation of amino-acid derivatives can be used to synthesize various quinoline and benzazepine derivatives. These compounds have potential applications in the synthesis of complex molecules and pharmaceuticals (Proctor, Ross, & Tapia, 1972).
Synthesis of Benzocycloheptene Derivatives : Ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a structurally related compound, has been synthesized and studied for its thermal rearrangement. Such compounds could have applications in developing new materials or chemical reactions (Bradbury, Gilchrist, & Rees, 1981, 1982).
Synthesis of Pyranoquinolinones : Ethyl quinolin-4-one-3-carboxylate, related to the compound , has been synthesized and explored for creating tricyclic lactones. This kind of research aids in the discovery and development of new organic compounds, which could be useful in various fields, including pharmaceuticals (Ajana, Feliu, Álvarez, & Joule, 1998).
Synthesis of Dihydroquinoline Derivatives : Similar compounds, like 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, have been synthesized, which indicates the potential for synthesizing a variety of dihydroquinoline derivatives for research and industrial applications (Liu Zhe, 2001).
Development of Antimicrobial Agents : Research on derivatives of quinoline, such as the synthesis of Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, contributes to the development of new antimicrobial agents. This is particularly relevant in the fight against antibiotic-resistant bacteria (Zahra et al., 2007).
Chemical Synthesis and Rearrangement Studies : The synthesis and study of compounds like ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate can contribute to understanding chemical synthesis and rearrangement processes, which have broad applications in chemistry and material science (Bradbury et al., 1982).
properties
IUPAC Name |
ethyl 4-(cyclohexylamino)-6-methoxyquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-3-24-19(22)16-12-20-17-10-9-14(23-2)11-15(17)18(16)21-13-7-5-4-6-8-13/h9-13H,3-8H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPLEYOFTSZJKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3CCCCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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